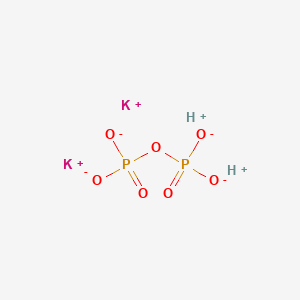

Dipotassium;hydron;phosphonato phosphate

Description

BenchChem offers high-quality Dipotassium;hydron;phosphonato phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipotassium;hydron;phosphonato phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14691-84-0 |

|---|---|

Molecular Formula |

H2K2O7P2 |

Molecular Weight |

254.16 g/mol |

IUPAC Name |

dipotassium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/2K.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 |

InChI Key |

CQAIPTBBCVQRMD-UHFFFAOYSA-L |

SMILES |

[H+].[H+].[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+] |

Isomeric SMILES |

[H+].[H+].[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+] |

Canonical SMILES |

OP(=O)([O-])OP(=O)(O)[O-].[K+].[K+] |

Other CAS No. |

14691-84-0 |

Origin of Product |

United States |

Foundational & Exploratory

Dipotassium Hydrogen Phosphate (K₂HPO₄) in Bioprocessing: Molecular Mechanics, Buffer Formulation, and Phase Separation Strategies

Executive Summary

Dipotassium hydrogen phosphate (K₂HPO₄) is a highly water-soluble inorganic salt that serves as a foundational reagent in modern biopharmaceutical development. Beyond its basic utility as a source of phosphorus, its precise molecular mechanics make it indispensable for pH regulation in physiological assays and as a primary phase-forming kosmotrope in Aqueous Two-Phase Systems (ATPS). This whitepaper deconstructs the physicochemical properties of K₂HPO₄, detailing the causality behind its behavior in solution, and provides field-validated, self-correcting protocols for its application in drug development workflows.

Physicochemical Profiling & Molecular Causality

To engineer robust biochemical systems, one must first understand the intrinsic molecular parameters of the reagents. Dipotassium hydrogen phosphate acts as the basic component (conjugate base) in phosphate buffer systems .

Molecular Characteristics

-

Chemical Formula: K₂HPO₄

-

Structure & Dissociation: In aqueous environments, K₂HPO₄ dissociates completely into two potassium ions (2K⁺) and one hydrogen phosphate ion (HPO₄²⁻).

The Causality of Alkalinity: Why does K₂HPO₄ form a basic solution? The HPO₄²⁻ anion is a weak base. In water, it undergoes hydrolysis (HPO₄²⁻ + H₂O ⇌ H₂PO₄⁻ + OH⁻), generating hydroxyl ions that raise the pH of the solution. This behavior is the precise reason K₂HPO₄ is paired with its acidic counterpart, monopotassium phosphate (KH₂PO₄), to bracket the physiological pH range [[2]]([Link]).

Table 1: Quantitative Physicochemical Summary

| Parameter | Value | Mechanistic Implication in Bioprocessing |

| Molecular Weight | 174.18 g/mol | Critical for precise molarity calculations in buffer prep. |

| Solubility (Water) | ~149 g/100 mL (20°C) | Enables the formulation of highly concentrated stock solutions for ATPS. |

| pKa₂ (Phosphoric Acid) | 7.20 (at 25°C) | Ideal for buffering biological systems at physiological pH (6.8–7.4). |

| Hydration States | Anhydrous, Trihydrate, Hexahydrate | Hygroscopic nature requires strict storage; anhydrous form is preferred for precise gravimetric analysis. |

Mechanistic Role in Buffer Systems

In drug development, maintaining the conformational stability of proteins requires a buffer system that resists pH fluctuations. Phosphate buffers are ubiquitous because their pKa (7.20) closely mirrors physiological conditions.

The Henderson-Hasselbalch Causality: The pH of the system is dictated by the logarithmic ratio of the conjugate base (K₂HPO₄) to the conjugate acid (KH₂PO₄): pH = pKa + log([HPO₄²⁻] / [H₂PO₄⁻])

When an acidic byproduct is generated during an enzymatic assay, the HPO₄²⁻ ions from K₂HPO₄ scavenge the free protons (H⁺) to form H₂PO₄⁻, neutralizing the acid and preventing protein denaturation .

Table 2: 0.1 M Potassium Phosphate Buffer Matrix (at 25°C)

Note: Volumes represent the mixture of 0.1 M K₂HPO₄ and 0.1 M KH₂PO₄ to achieve a final 100 mL volume.

| Target pH | Vol. of 0.1 M K₂HPO₄ (Base) | Vol. of 0.1 M KH₂PO₄ (Acid) | Molar Ratio (Base:Acid) |

| 6.8 | 28.5 mL | 71.5 mL | ~0.40 |

| 7.0 | 42.3 mL | 57.7 mL | ~0.73 |

| 7.2 | 50.0 mL | 50.0 mL | 1.00 |

| 7.4 | 60.5 mL | 39.5 mL | ~1.53 |

Advanced Bioprocessing: Aqueous Two-Phase Systems (ATPS)

Beyond buffering, K₂HPO₄ is a premier phase-forming salt in Aqueous Two-Phase Systems (ATPS), a gentle, organic-solvent-free liquid-liquid extraction technique used to purify sensitive monoclonal antibodies and enzymes .

The Kosmotropic Salting-Out Mechanism: K₂HPO₄ is a strongly "kosmotropic" (water-structuring) salt. When mixed with a polymer like Polyethylene Glycol (PEG), the highly charged HPO₄²⁻ and K⁺ ions aggressively compete for water molecules. The salt effectively strips the hydration shell away from the PEG molecules. Driven by thermodynamic exclusion, the PEG molecules are "salted out" and aggregate to form a distinct, hydrophobic upper phase, while the K₂HPO₄ remains in the dense, hydrophilic lower phase .

Target proteins partition between these phases based on their surface hydrophobicity, isoelectric point, and molecular weight [[3]]([Link]).

Figure 1: Logical workflow and phase separation mechanism of a PEG-K₂HPO₄ Aqueous Two-Phase System.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale and a quality control checkpoint.

Protocol A: Precision Preparation of 0.1 M Potassium Phosphate Buffer (pH 7.20)

Objective: Create 1 Liter of 0.1 M buffer utilizing the equimolar intersection of the Henderson-Hasselbalch curve.

-

Gravimetric Preparation (The Inputs):

-

Rationale: At pH 7.20 (equal to pKa), the ratio of base to acid is exactly 1:1. Therefore, a 0.1 M solution requires 0.05 moles of K₂HPO₄ and 0.05 moles of KH₂PO₄.

-

Weigh exactly 8.71 g of anhydrous K₂HPO₄ (MW: 174.18 g/mol ).

-

Weigh exactly 6.80 g of anhydrous KH₂PO₄ (MW: 136.09 g/mol ).

-

-

Dissolution:

-

Add both salts to a volumetric flask containing 800 mL of ultra-pure (Milli-Q) water.

-

Causality: Dissolving in 800 mL first prevents overshooting the final volume, as the dissolution of salts alters the specific volume of the liquid.

-

Stir until completely dissolved.

-

-

Self-Validating pH Calibration:

-

Insert a calibrated pH probe (calibrated at pH 4.0, 7.0, and 10.0).

-

Validation Check: The system must read 7.20 ± 0.05 at 25°C.

-

Self-Correction: If the pH is < 7.15, the KH₂PO₄ (acid) was over-represented; titrate dropwise with 0.1 M K₂HPO₄ solution. If the pH is > 7.25, titrate with 0.1 M KH₂PO₄. Do not use HCl or NaOH , as this introduces foreign chloride or sodium ions, altering the ionic strength and composition of the pure potassium phosphate system.

-

-

Final Volumetric Adjustment:

-

Bring the final volume to exactly 1000 mL with ultra-pure water. Filter through a 0.22 µm PES membrane for sterility.

-

Protocol B: Formulation of a PEG-K₂HPO₄ ATPS for Enzyme Extraction

Objective: Isolate a target protease from crude cell lysate using thermodynamic phase separation.

-

Stock Solution Preparation:

-

Prepare a 40% (w/w) K₂HPO₄ stock solution. Causality: High concentration is required to ensure enough kosmotropic power to force phase separation without diluting the system excessively.

-

Prepare a 40% (w/w) PEG 4000 stock solution.

-

-

System Assembly (10g Total System):

-

In a 15 mL centrifuge tube, combine:

-

3.5 g of 40% K₂HPO₄ stock (Final system conc: 14% w/w).

-

3.5 g of 40% PEG 4000 stock (Final system conc: 14% w/w).

-

2.0 g of ultra-pure water.

-

1.0 g of crude protein extract.

-

-

-

Equilibration & Separation:

-

Vortex vigorously for 2 minutes to maximize the interfacial area between the forming micro-phases, allowing the protein to partition according to its thermodynamic preference.

-

Centrifuge at 3000 × g for 10 minutes at 25°C.

-

Validation Check: You must observe a sharp, visible meniscus separating a clear top phase (PEG-rich) and a slightly denser bottom phase (Salt-rich). If a solid precipitate forms at the interface, the K₂HPO₄ concentration is too high, causing total protein precipitation rather than liquid-liquid partitioning.

-

-

Extraction:

-

Carefully pipette the top PEG phase (containing the hydrophobic target enzyme) without disturbing the interface.

-

References

-

[1] Potassium Phosphate, Dibasic | K2HPO4 | CID 24450 - PubChem - NIH. National Center for Biotechnology Information. Available at:[Link]

-

[2] KH2PO4 Vs. K2HPO4: Understanding The Key Differences In Phosphate Buffers. Kands Chemical. Available at:[Link]

-

[3] Natural Deep Eutectic Solvent–Dipotassium Phosphate Aqueous Two-Phase Systems. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

-

[4] Aqueous two-phase system (ATPS): from basic science to applications. Royal Society of Chemistry (RSC) Advances. Available at:[Link]

-

[5] Advancements in Aqueous Two-Phase Systems for Enzyme Extraction, Purification, and Biotransformation. MDPI Molecules. Available at:[Link]

Sources

- 1. Potassium Phosphate, Dibasic | K2HPO4 | CID 24450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KH2PO4 Vs. K2HPO4: Understanding The Key Differences In Phosphate Buffers - Kands [kandschemical.com]

- 3. Natural Deep Eutectic Solvent–Dipotassium Phosphate Aqueous Two-Phase Systems: Physicochemical Characterization, Selective Partitioning of Amino Acids and Glucose, and Functional Insight into Maillard Reaction Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aqueous two-phase system (ATPS): from basic science to applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08232J [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Dipotassium Hydrogen Phosphate Buffers: Principles, Preparation, and Applications

This guide provides a comprehensive technical overview of dipotassium hydrogen phosphate (K₂HPO₄) buffers, a cornerstone in various scientific disciplines, particularly in pharmaceutical and biological research. We will delve into the fundamental principles governing their buffering action, provide detailed protocols for their preparation, and discuss their critical applications in drug development and other research areas. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on utilizing this versatile buffer system.

The Chemistry of Phosphate Buffering: A Tale of Two Ions

The effectiveness of a phosphate buffer stems from the equilibrium between a weak acid and its conjugate base. In the case of the most commonly used phosphate buffer system, this involves the interplay between the dihydrogen phosphate ion (H₂PO₄⁻) and the hydrogen phosphate ion (HPO₄²⁻). Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons in a stepwise manner, each with a distinct acid dissociation constant (pKa).

The three pKa values for phosphoric acid at 25°C are approximately:

-

pKa₁: 2.15

-

pKa₂: 7.2

-

pKa₃: 12.35[1]

The most relevant equilibrium for biological and pharmaceutical applications is the second dissociation, involving the dihydrogen phosphate (the weak acid) and the dipotassium hydrogen phosphate (the conjugate base):

H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻

The pKa of this equilibrium is approximately 7.2.[1] This value is pivotal because a buffer is most effective at resisting pH changes when the pH of the solution is close to its pKa.[2]

The Henderson-Hasselbalch Equation: Your Tool for pH Prediction

The relationship between the pH of a buffer, the pKa of the weak acid, and the ratio of the concentrations of the conjugate base to the weak acid is elegantly described by the Henderson-Hasselbalch equation:

pH = pKa + log ( [HPO₄²⁻] / [H₂PO₄⁻] ) [2][3]

Where:

-

pH is the measure of the acidity or alkalinity of the buffer solution.

-

pKa is the negative logarithm of the acid dissociation constant of the weak acid (in this case, H₂PO₄⁻).

-

[HPO₄²⁻] is the molar concentration of the conjugate base (dipotassium hydrogen phosphate).

-

[H₂PO₄⁻] is the molar concentration of the weak acid (monopotassium dihydrogen phosphate).

This equation is the cornerstone of buffer preparation, allowing for the precise calculation of the amounts of the acidic and basic components needed to achieve a desired pH.

The Effective pH Range of Dipotassium Hydrogen Phosphate Buffers

The optimal buffering range for any buffer is generally considered to be within one pH unit on either side of its pKa.[2][3] Therefore, for the H₂PO₄⁻/HPO₄²⁻ system with a pKa of approximately 7.2, the effective pH range is from pH 6.2 to 8.2 . Within this range, the buffer can effectively neutralize both added acids and bases with minimal changes in the overall pH.

It is crucial to understand that the buffering capacity is highest when the concentrations of the weak acid and its conjugate base are equal, which occurs when the pH of the solution is equal to the pKa.[2] As the pH moves further away from the pKa, the buffering capacity diminishes.

Factors Influencing the pH of Phosphate Buffers

For precise and reproducible experimental outcomes, it is essential to consider the factors that can affect the pH of a dipotassium hydrogen phosphate buffer:

-

Temperature: The pKa of the phosphate buffer system is temperature-dependent. As the temperature decreases, the pH of the buffer will increase, and as the temperature increases, the pH will decrease.[4][5] For instance, a phosphate buffer prepared to pH 7.0 at 25°C will have a higher pH at 4°C and a lower pH at 37°C.[4] This is a critical consideration for experiments conducted at temperatures other than ambient.

-

Concentration: The pH of a phosphate buffer can also be influenced by its concentration. The dilution of a phosphate buffer with an equal volume of water can lead to an increase in pH.[4] Therefore, it is crucial to prepare the buffer at the final desired concentration and to re-check the pH if any dilutions are made.

-

Ionic Strength: The presence of other salts in the solution can affect the ionic strength, which in turn can slightly alter the pKa of the buffer system.[6] This is particularly relevant when preparing buffers for applications that require a specific ionic environment, such as in many biological assays.

Step-by-Step Protocol for Preparing a Dipotassium Hydrogen Phosphate Buffer

This protocol outlines the preparation of a 0.1 M potassium phosphate buffer at a desired pH.

Materials:

-

Monopotassium dihydrogen phosphate (KH₂PO₄)

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

Distilled or deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

-

Beakers

Procedure:

-

Determine the required amounts of KH₂PO₄ and K₂HPO₄:

-

Use the Henderson-Hasselbalch equation to calculate the required molar ratio of the conjugate base ([A⁻], K₂HPO₄) to the weak acid ([HA], KH₂PO₄).

-

Example Calculation for a 0.1 M Phosphate Buffer at pH 7.4:

-

pKa = 7.2

-

pH = 7.4

-

7.4 = 7.2 + log ( [K₂HPO₄] / [KH₂PO₄] )

-

0.2 = log ( [K₂HPO₄] / [KH₂PO₄] )

-

10^0.2 = [K₂HPO₄] / [KH₂PO₄]

-

1.58 = [K₂HPO₄] / [KH₂PO₄]

-

-

This means you need 1.58 times more moles of K₂HPO₄ than KH₂PO₄.

-

Since the total buffer concentration is 0.1 M:

-

[K₂HPO₄] + [KH₂PO₄] = 0.1 M

-

1.58 * [KH₂PO₄] + [KH₂PO₄] = 0.1 M

-

2.58 * [KH₂PO₄] = 0.1 M

-

[KH₂PO₄] = 0.0388 M

-

[K₂HPO₄] = 0.1 - 0.0388 = 0.0612 M

-

-

Calculate the mass of each component for 1 liter of buffer:

-

Mass of KH₂PO₄ = 0.0388 mol/L * 136.09 g/mol = 5.28 g/L

-

Mass of K₂HPO₄ = 0.0612 mol/L * 174.18 g/mol = 10.66 g/L

-

-

-

Dissolve the salts:

-

Weigh out the calculated amounts of KH₂PO₄ and K₂HPO₄.

-

In a beaker, dissolve the salts in a volume of distilled water that is less than the final desired volume (e.g., 800 mL for a 1 L buffer).

-

Use a magnetic stirrer to facilitate dissolution.

-

-

Adjust the pH:

-

Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.

-

Place the calibrated pH electrode into the buffer solution.

-

While stirring, monitor the pH.

-

If necessary, adjust the pH to the desired value by adding small amounts of a concentrated solution of either the acidic component (KH₂PO₄) to lower the pH or the basic component (K₂HPO₄) to raise the pH. Alternatively, dilute solutions of a strong acid (e.g., HCl) or a strong base (e.g., KOH) can be used for fine adjustments, but this will slightly alter the ionic strength.

-

-

Bring to the final volume:

-

Once the desired pH is reached, transfer the solution to a volumetric flask.

-

Add distilled water to bring the solution to the final volume mark.

-

Mix the solution thoroughly.

-

-

Storage:

Quantitative Data: pH vs. Component Ratio

The following table provides an overview of the approximate molar ratios of the dibasic (K₂HPO₄) to monobasic (KH₂PO₄) components required to achieve specific pH values in a potassium phosphate buffer at 25°C.

| Desired pH | Molar Ratio (K₂HPO₄ / KH₂PO₄) | % K₂HPO₄ | % KH₂PO₄ |

| 6.2 | 0.10 | 9.1% | 90.9% |

| 6.4 | 0.16 | 13.8% | 86.2% |

| 6.6 | 0.25 | 20.0% | 80.0% |

| 6.8 | 0.40 | 28.6% | 71.4% |

| 7.0 | 0.63 | 38.7% | 61.3% |

| 7.2 (pKa) | 1.00 | 50.0% | 50.0% |

| 7.4 | 1.58 | 61.2% | 38.8% |

| 7.6 | 2.51 | 71.5% | 28.5% |

| 7.8 | 3.98 | 79.9% | 20.1% |

| 8.0 | 6.31 | 86.3% | 13.7% |

| 8.2 | 10.00 | 90.9% | 9.1% |

Note: These values are calculated based on the Henderson-Hasselbalch equation with a pKa of 7.2 and are intended as a guide. The actual pH should always be verified with a calibrated pH meter.

Applications in Research and Drug Development

Dipotassium hydrogen phosphate buffers are indispensable in a wide array of scientific applications due to their physiological relevance and excellent buffering capacity in the neutral pH range.

-

Pharmaceutical Formulations: They are widely used as excipients in pharmaceutical formulations to maintain a stable pH, which is crucial for the stability, solubility, and efficacy of many active pharmaceutical ingredients (APIs).[9][10] This is particularly important for injectable and oral medications where pH can significantly impact drug absorption and degradation.[9][10]

-

Biochemical and Enzymatic Assays: Many enzymes exhibit optimal activity within a narrow pH range. Phosphate buffers are commonly employed in enzyme assays to maintain a constant pH, ensuring reliable and reproducible results. However, it is important to note that phosphate ions can inhibit certain enzymatic reactions.[11][12]

-

Cell Culture: While not always the primary buffer in cell culture media due to potential precipitation with calcium and magnesium ions, phosphate-buffered saline (PBS) is a ubiquitous solution used for washing cells and as a diluent.

-

Chromatography: Phosphate buffers are frequently used as mobile phases in various chromatography techniques, such as high-performance liquid chromatography (HPLC), for the separation and analysis of biomolecules.

-

Drug Substance and Product Stability Studies: Maintaining a consistent pH is critical during stability testing of drug substances and products. Dipotassium hydrogen phosphate buffers are often used to control the pH of solutions during these studies.

Limitations and Considerations

Despite their widespread use, there are some limitations to consider when using phosphate buffers:

-

Precipitation: Phosphate ions can precipitate in the presence of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[11] This can be problematic in certain biological applications and when working with hard water.

-

Inhibition of Enzymatic Reactions: As mentioned earlier, phosphate ions can act as inhibitors for some enzymes.[11][12] It is essential to verify the compatibility of phosphate buffers with the specific enzyme being studied.

-

Freezing Point Depression and pH Shifts: During freezing, the concentration of buffer salts in the unfrozen portion of the solution increases, which can lead to significant shifts in pH.[13][14] This is a critical consideration for the cryopreservation of biological samples and the freeze-drying of pharmaceutical products.

Conclusion

Dipotassium hydrogen phosphate buffers are a robust and versatile tool for pH control in a multitude of scientific and industrial settings. A thorough understanding of their underlying chemical principles, the factors that influence their performance, and the proper techniques for their preparation is paramount for achieving accurate and reproducible results. By following the guidelines and protocols outlined in this technical guide, researchers, scientists, and drug development professionals can effectively harness the power of this essential buffer system to advance their work.

References

- The Role of Potassium Phosphate Dibasic in Pharmaceutical Formul

- Uses of Di-Potassium Hydrogen Phosph

- Phosphate Buffer Issues. (No specified source).

- Buffer solution (potassium dihydrogen phosphate/di-sodium hydrogen phosphate), traceable to SRM from NIST and PTB pH 7.00 (25°C) Certipur®. Sigma-Aldrich.

- Preparation of Potassium Phosph

- Potassium Dihydrogen Phosph

- Potassium Phosphate Buffer (1 M, pH 6.5) Preparation and Recipe.

- Preparation of Buffer Solutions | Phosphate, Acet

- Culturing of Mycobacteria: Process of Preparation of 0.

- Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosph

- Phosphate Buffered Saline System (PBS1)

- Effect of Temperature on pH of Phosphate Buffer.

- Preparation of Buffer Solutions. (No specified source).

- Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosph

- How much monobasic and dibasic potassium phosphate (in grams)

- How can I prepare a potassium phosphate buffer 0.05M and pH 6?.

- Potassium phosphate monobasic buffer substance, anhydrous, puriss. pa, ACS reagent, reag. ISO, reag. Ph. Eur., 99.5-100.5%. Sigma-Aldrich.

Sources

- 1. brainly.com [brainly.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. Phosphate Buffer Issues [chem.fsu.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. annexechem.com [annexechem.com]

- 8. Culturing of Mycobacteria: Process of Preparation of 0.067M Phosphate Buffer | Knowledge Base [ntep.in]

- 9. nbinno.com [nbinno.com]

- 10. annexechem.com [annexechem.com]

- 11. scribd.com [scribd.com]

- 12. Potassium Phosphate Buffer (1 M, pH 6.5) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 13. Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Discovery and history of dibasic potassium phosphate

An In-Depth Technical Guide to the Discovery and History of Dibasic Potassium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibasic potassium phosphate (K₂HPO₄), a seemingly simple inorganic salt, is a cornerstone reagent in modern biological and chemical sciences. Its journey from the fundamental discovery of phosphorus to its indispensable role in laboratories and industrial processes is a narrative of evolving scientific understanding and technological advancement. This guide provides a comprehensive exploration of the discovery, history, and scientific evolution of dibasic potassium phosphate. It delves into the foundational discoveries in phosphorus chemistry, the development of synthesis methodologies, and the elucidation of its physicochemical properties that have made it a vital tool for researchers. We will examine its critical function as a buffering agent, its applications in drug development and the food industry, and the chemical principles that govern its synthesis and utility.

Foundational Pillars: The Discovery of Phosphorus and the Dawn of Phosphate Chemistry

The story of dibasic potassium phosphate begins not with the salt itself, but with its elemental cornerstone: phosphorus.

The Alchemical Origins of Phosphorus

In 1669, the German alchemist Hennig Brand was on a quest for the mythical philosopher's stone. While heating evaporated urine, he produced a white, waxy substance that exhibited the astonishing property of glowing in the dark. This was the first isolation of elemental phosphorus, an event that marked the first chemical discovery of an element.[1][2] This "light-bearing" element captivated European scientists and set the stage for the study of its compounds.[1][2]

From Bones to Superphosphates: The Agricultural Revolution

For nearly two centuries, phosphorus remained a scientific curiosity. Its entry into widespread use was driven by agriculture. By the 1840s, pioneering scientists, most notably Justus von Liebig, identified phosphorus as an essential and often limiting nutrient for plant growth.[1][3][4] This realization created immense demand for phosphate-based fertilizers.

Initially, crushed animal bones and guano (bird and bat droppings) were the primary sources.[1] However, the phosphorus in these materials was not readily soluble or available to plants. The breakthrough came in 1842 when John Bennet Lawes patented a process for treating bones, and later mineral phosphate rock, with sulfuric acid.[5][6][7] This process converted insoluble tricalcium phosphate into a more soluble form, monocalcium phosphate, which he aptly named "superphosphate."[5][6] This invention marked the birth of the modern chemical fertilizer industry and initiated the large-scale industrial chemistry of phosphates.[3][7]

The Emergence of a Pure Reagent: Synthesis and Properties of Dibasic Potassium Phosphate

As the principles of chemistry became more refined, the focus shifted from crude mixtures like superphosphate to the synthesis of pure, well-defined chemical compounds. Dibasic potassium phosphate emerged not from a single "discovery" event, but from the logical application of acid-base chemistry to the now readily available phosphoric acid.

Principles of Synthesis: A Tale of Neutralization

Dibasic potassium phosphate (K₂HPO₄) is one of three salts formed from the neutralization of the tribasic orthophosphoric acid (H₃PO₄) with a potassium base, typically potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[8][9]

The progressive neutralization occurs in steps:

-

H₃PO₄ + KOH → KH₂PO₄ (Monobasic) + H₂O

-

KH₂PO₄ + KOH → K₂HPO₄ (Dibasic) + H₂O

-

K₂HPO₄ + KOH → K₃PO₄ (Tribasic) + H₂O

The commercial production of K₂HPO₄ relies on the precise control of this reaction, specifically the partial neutralization of phosphoric acid with two equivalents of a potassium source.[10] Early industrial processes, following the growth of the fertilizer industry, utilized the "wet process" phosphoric acid, derived from treating phosphate rock with sulfuric acid, as the primary feedstock.[11]

Physicochemical Properties

The utility of dibasic potassium phosphate is dictated by its distinct chemical properties, which researchers have harnessed for a multitude of applications.

| Property | Value |

| Chemical Formula | K₂HPO₄ |

| Molar Mass | 174.18 g/mol (anhydrous)[12] |

| Appearance | White, hygroscopic powder or crystals |

| Solubility in Water | Highly soluble (~160 g/100 mL at 20°C) |

| pKa Values (of H₃PO₄) | pKa₁ = 2.15, pKa₂ = 7.20 , pKa₃ = 12.35 |

| pH of 1% Solution | ~9.0 |

The most critical property for scientific applications is the second acid dissociation constant (pKa₂) of its conjugate acid, H₂PO₄⁻. The pKa of 7.20 places the H₂PO₄⁻/HPO₄²⁻ equilibrium squarely in the physiological pH range, making it an exceptional biological buffer.

The Indispensable Tool: Dibasic Potassium Phosphate in Research and Development

The recognition of phosphate's central role in biochemistry—as the backbone of DNA and RNA and the energy currency in ATP—propelled the need for high-purity phosphate reagents in the laboratory.[13][14][15]

The Art of Buffering

A buffer solution resists changes in pH upon the addition of an acid or base. Potassium phosphate buffers are among the most common and effective buffers used in molecular biology, biochemistry, and cell culture. They are typically prepared by mixing solutions of monobasic potassium phosphate (KH₂PO₄, the acid component) and dibasic potassium phosphate (K₂HPO₄, the base component) to achieve a desired pH.[16][17]

The buffering capacity is maximal at the pKa. Because the pKa₂ is 7.2, a mixture of KH₂PO₄ and K₂HPO₄ is ideal for maintaining a stable pH between approximately 6.2 and 8.2, which encompasses the physiological pH of most biological systems. This stability is crucial for enzyme assays, protein purification, and cell culture, where slight pH deviations can inactivate or degrade sensitive biomolecules.[16]

Applications in Drug Development and Formulations

In the pharmaceutical industry, K₂HPO₄ is a widely used excipient. Its roles include:

-

Buffering Agent: It maintains the pH of liquid formulations, ensuring the stability and efficacy of the active pharmaceutical ingredient (API).

-

Sequestrant: It can chelate metal ions that might otherwise catalyze the degradation of the API.[10]

-

Tonicity Agent: It is used in parenteral (injectable) formulations to adjust the osmotic pressure to be compatible with body fluids.

Its status as "Generally Recognized as Safe" (GRAS) by regulatory bodies like the U.S. Food and Drug Administration makes it a preferred choice in both drug and food product development.[10][12]

Modern Synthesis and Experimental Protocols

Modern industrial production of K₂HPO₄ focuses on high-purity grades for pharmaceutical and food applications, often starting with technical- or food-grade phosphoric acid and potassium hydroxide.[8][18] Processes have also been developed to utilize lower-cost agricultural-grade materials, which incorporate proprietary purification steps to remove contaminants like heavy metals and fluoride.[8][19]

Experimental Protocol 1: Laboratory Synthesis of Dibasic Potassium Phosphate

Objective: To synthesize K₂HPO₄ via neutralization of phosphoric acid with potassium hydroxide.

Materials:

-

85% Phosphoric Acid (H₃PO₄)

-

45% Potassium Hydroxide (KOH) solution

-

pH meter

-

Stir plate and magnetic stir bar

-

Beaker

-

Burette or graduated cylinder

Methodology:

-

Calculation: Determine the molar quantities required. For every 1 mole of H₃PO₄, 2 moles of KOH are needed to form K₂HPO₄.

-

Dilution: Carefully add a calculated amount of 85% H₃PO₄ to a beaker containing deionized water. Safety Note: Always add acid to water.

-

Titration: Place the beaker on a stir plate and immerse a calibrated pH probe. Slowly add the 45% KOH solution from a burette while continuously monitoring the pH.

-

Endpoint: The reaction is complete when the pH stabilizes around 9.0, indicating the formation of the dibasic salt.

-

Isolation (Optional): The resulting solution can be used directly, or the water can be evaporated to crystallize the solid K₂HPO₄ salt. The crystals can then be filtered and dried.

Experimental Protocol 2: Preparation of a 0.1 M Potassium Phosphate Buffer (pH 7.4)

Objective: To prepare a standard biological buffer using stock solutions of KH₂PO₄ and K₂HPO₄.

Materials:

-

Monobasic potassium phosphate (KH₂PO₄)

-

Dibasic potassium phosphate (K₂HPO₄)

-

Deionized water

-

Volumetric flasks and graduated cylinders

-

pH meter

Methodology:

-

Prepare Stock Solutions:

-

Stock A (0.1 M KH₂PO₄): Dissolve 13.61 g of KH₂PO₄ in deionized water to a final volume of 1 L.

-

Stock B (0.1 M K₂HPO₄): Dissolve 17.42 g of K₂HPO₄ in deionized water to a final volume of 1 L.

-

-

Mixing: To prepare 100 mL of the final buffer, combine the stock solutions in the following ratio:

-

19 mL of Stock A (0.1 M KH₂PO₄)

-

81 mL of Stock B (0.1 M K₂HPO₄)

-

-

pH Verification: Transfer the mixed solution to a beaker and measure the pH using a calibrated pH meter.

-

Adjustment: The pH should be approximately 7.4. If minor adjustments are needed, add small volumes of Stock A to lower the pH or Stock B to raise the pH until the target of 7.40 is reached.

-

Final Volume: Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark if necessary.

Conclusion

From an alchemist's glowing discovery to the precision buffers in a modern drug development lab, the journey of phosphorus compounds like dibasic potassium phosphate mirrors the advancement of science itself. K₂HPO₄ is more than a simple salt; it is a product of fundamental chemical principles applied to solve practical challenges, first in feeding a growing population and later in unraveling the complexities of life at the molecular level. Its history underscores the critical link between foundational research, industrial production, and scientific innovation. For today's researchers, a deep understanding of this reagent's history, properties, and synthesis provides the context and technical mastery required for its effective application in pushing the boundaries of science and medicine.

References

Sources

- 1. Celebrating 350 Years of Phosphorus - Fertilizer [fertilizer.org]

- 2. An Introduction to Phosphorus: History, Production, and Application - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. fertiliser-society.org [fertiliser-society.org]

- 5. sciencesocieties.org [sciencesocieties.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. History of fertilizer - Wikipedia [en.wikipedia.org]

- 8. ktech-inc.com [ktech-inc.com]

- 9. Preparation method of potassium dihydrogen phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 10. Dipotassium phosphate - Wikipedia [en.wikipedia.org]

- 11. WO2021251891A1 - Production of potassium phosphates - Google Patents [patents.google.com]

- 12. Potassium Phosphate, Dibasic | K2HPO4 | CID 24450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. A Chemist’s Perspective on the Role of Phosphorus at the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On the potential roles of phosphorus in the early evolution of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. discofinechem.com [discofinechem.com]

- 17. mpbio.com [mpbio.com]

- 18. openpr.com [openpr.com]

- 19. US4885148A - Production of monobasic potassium phosphate with low chloride content from potassium chloride and phosphoric acid produced from the commercial wet process - Google Patents [patents.google.com]

Role of dipotassium hydrogen phosphate in cellular biology

The Mechanistic Role of Dipotassium Hydrogen Phosphate ( ) in Cellular Biology and Bioprocessing

Executive Summary

In cellular biology and biopharmaceutical development, buffer selection is rarely a trivial matter of pH maintenance. As a Senior Application Scientist, I frequently observe laboratories compromising their downstream assays—ranging from high-resolution respirometry to mass spectrometry—by improperly formulating their buffering systems. Dipotassium hydrogen phosphate (

This whitepaper dissects the physicochemical rationale for utilizing

Biological Rationale: The Causality Behind Selection

A common methodological error in cell biology is the indiscriminate substitution of sodium phosphate (

Mammalian cells maintain a steep ionic gradient driven by the

Quantitative Physicochemical Data

| Property | Value | Biological / Experimental Significance |

| Chemical Formula | Provides | |

| Molar Mass | 174.20 g/mol (Anhydrous) | Critical for exact molarity calculations in buffer preparation. |

| Solubility (Water) | ~1600 g/L at 20°C | Enables formulation of highly concentrated stock solutions. |

| ~7.20 at 25°C | Ideal for buffering at physiological pH (6.8 - 7.4)[3]. | |

| pH of 0.1M Solution | ~8.5 - 9.0 | Acts as the alkaline (dibasic) component in buffer systems[4]. |

Intracellular Phosphate Pooling and Kinase Signaling

This

Intracellular phosphate pooling and kinase signaling driven by K2HPO4.

Experimental Workflows: Designing Self-Validating Systems

Protocol 1: Preparation of a Self-Validating 0.1 M Potassium Phosphate Buffer (pH 7.4)

The Causality of the Method:

Many researchers prepare a 0.1 M

The scientifically rigorous, self-validating approach relies on the Henderson-Hasselbalch equation by mixing equimolar solutions of the monobasic (

Step-by-Step Methodology:

-

Calculate and Weigh: Weigh 17.42 g of anhydrous

(dibasic) and 13.61 g of anhydrous -

Dissolve: Dissolve each salt separately in 1 L of ultra-pure water (18.2 MΩ·cm) to create two independent 0.1 M solutions[4].

-

Titrate: Place the dibasic solution (

, pH ~9.0) on a magnetic stirrer equipped with a calibrated pH probe. Slowly add the monobasic solution ( -

Monitor: Continue titration until the pH stabilizes exactly at 7.4 at your target experimental temperature.

-

Self-Validation Check: The system is validated because the total phosphate concentration remains exactly 0.1 M without the introduction of foreign counter-ions[4].

Workflow for preparing a self-validating potassium phosphate buffer system.

Protocol 2: Mitochondrial Isolation for Oxidative Phosphorylation Assays

The Causality of the Method:

When isolating mitochondria to study respiratory chain activity, the isolation buffer must prevent the mitochondria from swelling and losing their internal phosphate pool. Supplementing the isolation buffer with 5 mM

Step-by-Step Methodology:

-

Formulate Base Buffer: Combine 200 mM mannitol, 50 mM sucrose, 0.1% v/v BSA, and 5 mM

[2]. -

Adjust pH: Adjust the buffer to pH 7.15 to match the slightly alkaline nature of the mitochondrial matrix.

-

Homogenize: Resuspend the cellular pellet in the isolation buffer and homogenize using a Dounce homogenizer on ice for 20 seconds.

-

Differential Centrifugation: Centrifuge at 600 × g for 10 minutes at 4°C to pellet intact cells and nuclei. Transfer the supernatant and centrifuge at 8,000 × g for 15 minutes to pellet the mitochondria.

-

Self-Validation Check: Resuspend the mitochondrial pellet in a

-supplemented assay buffer. Validate the functional integrity of the isolation by measuring the baseline oxygen consumption rate (OCR). A robust spike in OCR upon the addition of ADP (State 3 respiration) confirms that the

Applications in Biopharma and Drug Formulation

Beyond basic cell biology,

The causality here is thermodynamic stability:

References

-

Title: Buffers for Use in Biological Systems Source: Protocols.io URL: [Link] (Referenced in text as[3])

-

Title: Preparing potassium phosphate buffer (pH 7.4) Source: Protocol Online URL: [Link] (Referenced in text as[4])

-

Title: Depletion of mitochondrial inorganic polyphosphate (polyP) in mammalian cells causes metabolic shift from oxidative phosphorylation to glycolysis Source: Biochemical Journal | Portland Press URL: [Link] (Referenced in text as[2])

The Natural Occurrence and Biological Ubiquity of Dipotassium Monophosphate: A Technical Guide

Subtitle: Bridging the Gap Between Intracellular Buffer Systems and Biopharmaceutical Formulation

Executive Summary

As a Senior Application Scientist, one of the most frequent misconceptions I encounter regarding dipotassium monophosphate (K₂HPO₄) is the search for its "natural occurrence" in the form of a geological mineral. Dipotassium phosphate is highly water-soluble and deliquescent, meaning it rarely crystallizes into a pure mineral form in nature; however, it can be found in trace amounts within specific mineral deposits and biological fluids[1]. To understand the true natural occurrence of K₂HPO₄, we must shift our focus from geology to cellular biology. In nature, dipotassium phosphate exists ubiquitously as an aqueous ionic equilibrium within the intracellular fluid of all living organisms[2].

This technical guide explores the thermodynamic causality behind the intracellular phosphate buffer system, details the quantitative distribution of these ions, and provides self-validating protocols for reconstituting this natural environment for drug development and biochemical assays.

The Biological Reality: Intracellular Potassium Phosphate

In mammalian cells, the intracellular environment is vastly different from the extracellular matrix. The primary intracellular cation is potassium (K⁺), maintained at concentrations of approximately 140 to 150 mEq/L (or mM)[2]. Conversely, the intracellular space contains a relatively high concentration of inorganic phosphate (Pᵢ) compared to the extracellular fluid[3].

Because potassium and phosphate are the dominant cation and anion respectively, the cytosol is effectively a complex potassium phosphate buffer system. At physiological pH (typically 6.8 to 7.4), phosphoric acid (H₃PO₄) dissociates into its secondary and tertiary forms. The equilibrium between monobasic potassium phosphate (KH₂PO₄, a weak acid) and dibasic potassium phosphate (K₂HPO₄, its conjugate base) is the primary mechanism by which cells resist rapid pH changes[4].

Causality of Biological Selection: Why did evolutionary biology select the K₂HPO₄ / KH₂PO₄ system? The second dissociation constant (pKa₂) of phosphoric acid is approximately 7.2 at 25°C[4]. A buffer is most effective within ±1 pH unit of its pKa. Because the optimal cytosolic pH for most metabolic enzymes is around 7.0 to 7.4, the K₂HPO₄ / KH₂PO₄ equilibrium provides maximum buffering capacity precisely where the cell needs it to maintain optimal enzyme kinetics.

Quantitative Data Presentation: Ion Distribution

To accurately model the natural occurrence of dipotassium phosphate in a laboratory setting, researchers must understand the physiological concentration gradients. The table below summarizes the typical distribution of key ions, highlighting the dominance of K⁺ and Pᵢ intracellularly.

| Ion / Molecule | Intracellular Concentration | Extracellular Concentration | Physiological Function |

| Potassium (K⁺) | 140 - 150 mM | 3.5 - 5.0 mM | Dominant intracellular cation; drives membrane potential and counterbalances phosphate anions. |

| Sodium (Na⁺) | 5 - 15 mM | 135 - 145 mM | Dominant extracellular cation; drives osmotic balance. |

| Total Phosphate (Pᵢ) | 10 - 140 mM (varies by cell type) | 1.0 - 1.5 mM | Acts as the primary intracellular buffer; essential substrate for ATP synthesis and kinase signaling. |

Metabolic Pathway Visualization

The presence of K₂HPO₄ in the cytosol is not merely for pH regulation; it acts as a dynamic reservoir for metabolic phosphorylation. When tumor cells undergo rapid lysis (Tumor Lysis Syndrome), the massive release of this intracellular potassium and phosphate into the bloodstream can cause severe hyperkalemia and hyperphosphatemia, underscoring just how concentrated these ions are within the natural cellular environment[3].

Below is a logical mapping of how the intracellular potassium phosphate equilibrium integrates with cellular metabolism.

Figure 1: Intracellular potassium and phosphate equilibrium driving cytosolic pH regulation.

Experimental Protocol: Reconstituting the Natural Occurrence

In bioprocessing, downstream purification, and formulation development, we frequently utilize dipotassium phosphate to mimic the intracellular environment. This is critical for maintaining the conformational stability of intracellular proteins and enzymes during extraction.

A standard biomimetic buffer is the 0.1 M Potassium Phosphate Buffer at pH 7.2. To create a self-validating system, we do not titrate phosphoric acid with a strong base (which can overshoot and cause localized denaturation). Instead, we mix precise molar ratios of KH₂PO₄ and K₂HPO₄. For a pH of 7.2, the buffer typically consists of 28.3% KH₂PO₄ and 71.7% K₂HPO₄[5].

Step-by-Step Methodology: Preparation of 1L of 0.1 M Potassium Phosphate Buffer (pH 7.2)

-

Materials Calculation:

-

Weighing the Salts:

-

Weigh exactly 12.49 g of anhydrous K₂HPO₄.

-

Weigh exactly 3.85 g of anhydrous KH₂PO₄.

-

Causality Note: Using the dual-salt method ensures that the final ionic strength is strictly controlled by the potassium and phosphate ions, preventing the introduction of extraneous counter-ions (like Cl⁻ or Na⁺) that occur if pH adjustment is done via HCl or NaOH[4].

-

-

Dissolution:

-

Add both salts to a beaker containing 800 mL of ultra-pure (Milli-Q) water.

-

Stir using a magnetic stir bar until completely dissolved. Dipotassium phosphate is highly hygroscopic and freely soluble, so dissolution should be rapid[6].

-

-

Verification and Adjustment:

-

Measure the pH using a calibrated pH meter. It should naturally read ~7.2.

-

Self-Validation: If the pH deviates by more than 0.05 units, it indicates either moisture absorption in the hygroscopic K₂HPO₄ powder or a weighing error[6]. Do not force-titrate; discard and re-weigh using freshly desiccated salts.

-

-

Finalization:

-

Transfer the solution to a volumetric flask and bring the final volume to 1.0 L with ultra-pure water. Filter through a 0.22 µm membrane for sterility.

-

Conclusion

While dipotassium monophosphate may be elusive as a pure geological mineral, its natural occurrence is fundamentally biological. By understanding the thermodynamic equilibrium between K₂HPO₄ and KH₂PO₄ within the cytosol, researchers can better leverage this compound in biopharmaceutical formulations, ensuring that in vitro assays and drug delivery systems accurately reflect the in vivo environment.

References

-

[4] Kands. "KH2PO4 Vs. K2HPO4: Understanding The Key Differences In Phosphate Buffers". 4

-

[6] FoodAdditives.net. "What is Dipotassium Phosphate (E340ii) in Food and Fertilizer?". 6

-

[2] NIH. "Developmental changes in renal tubular transport - An overview - PMC - NIH".2

-

[3] NIH. "Tumor Lysis Syndrome: New Challenges and Recent Advances - PMC". 3

Sources

- 1. guidechem.com [guidechem.com]

- 2. Developmental changes in renal tubular transport - An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor Lysis Syndrome: New Challenges and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KH2PO4 Vs. K2HPO4: Understanding The Key Differences In Phosphate Buffers - Kands [kandschemical.com]

- 5. thomassci.com [thomassci.com]

- 6. foodadditives.net [foodadditives.net]

- 7. consoinfo.org [consoinfo.org]

An In-depth Technical Guide to the Thermogravimetric Analysis of Dipotassium Hydrogen Phosphate

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of dipotassium hydrogen phosphate (K₂HPO₄). It is designed for researchers, scientists, and professionals in drug development who utilize thermal analysis techniques for material characterization. This document delves into the theoretical underpinnings of the thermal decomposition of K₂HPO₄, offers a detailed experimental protocol for its analysis, and provides insights into the interpretation of the resulting thermogravimetric data. By explaining the causality behind experimental choices and grounding the information in established scientific principles, this guide serves as a practical resource for obtaining accurate and reproducible TGA results for dipotassium hydrogen phosphate.

Introduction: The Significance of Thermal Analysis for Phosphate Salts

Dipotassium hydrogen phosphate (K₂HPO₄) is a widely used inorganic salt with applications ranging from a food additive and buffering agent to a crucial component in fertilizer formulations and various biochemical assays.[1] Its performance and stability, particularly in applications involving elevated temperatures, are critically dependent on its thermal properties. Thermogravimetric analysis (TGA) is an essential analytical technique for characterizing the thermal stability and decomposition of materials like K₂HPO₄.[2][3] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing valuable information about its composition, purity, and thermal decomposition pathways.[2][4] Understanding the thermal behavior of K₂HPO₄ is paramount for its effective use in manufacturing processes, for ensuring the stability of pharmaceutical formulations, and for predicting its fate in high-temperature applications.

The Thermal Decomposition Pathway of Dipotassium Hydrogen Phosphate

The thermal decomposition of anhydrous dipotassium hydrogen phosphate is a chemically well-defined process that primarily involves a condensation reaction to form potassium pyrophosphate (K₄P₂O₇) and water. This transformation is a dehydroxylation reaction where two molecules of the hydrogen phosphate salt combine, eliminating one molecule of water.

The overall chemical equation for this decomposition is:

2K₂HPO₄(s) → K₄P₂O₇(s) + H₂O(g)

This reaction represents the conversion of an orthophosphate to a pyrophosphate upon heating.[5] While some sources suggest this decomposition occurs at temperatures greater than 465 °C, the process can begin at lower temperatures and may proceed over a range of temperatures.[3][6] It is important to note that for hydrated forms of dipotassium hydrogen phosphate, such as K₂HPO₄·3H₂O, the initial weight loss observed in TGA would correspond to the loss of water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures.[2]

The following diagram illustrates the logical progression of the thermal decomposition of anhydrous K₂HPO₄.

Caption: Thermal decomposition of dipotassium hydrogen phosphate to potassium pyrophosphate.

Quantitative Analysis: Theoretical Weight Loss

A key aspect of thermogravimetric analysis is the quantitative measurement of mass changes. For the decomposition of K₂HPO₄ to K₄P₂O₇, the theoretical weight loss can be calculated based on the stoichiometry of the reaction. This calculated value serves as a crucial reference point for interpreting experimental TGA data.

The molar masses of the reactant and products are as follows:

Based on the reaction 2K₂HPO₄ → K₄P₂O₇ + H₂O , the theoretical weight loss is calculated as the mass of water evolved divided by the initial mass of K₂HPO₄, multiplied by 100%.

Theoretical Weight Loss (%) = [Mass of H₂O / (2 * Mass of K₂HPO₄)] * 100

Theoretical Weight Loss (%) = [18.015 / (2 * 174.18)] * 100 ≈ 5.17%

This theoretical value is a critical parameter for confirming the decomposition pathway and assessing the purity of the K₂HPO₄ sample.

| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Dipotassium Hydrogen Phosphate (K₂HPO₄) | 174.18 | 2 |

| Potassium Pyrophosphate (K₄P₂O₇) | 330.34 | 1 |

| Water (H₂O) | 18.015 | 1 |

| Theoretical Weight Loss | ~5.17% |

Experimental Protocol for TGA of Dipotassium Hydrogen Phosphate

To ensure the acquisition of high-quality, reproducible data, a well-defined experimental protocol is essential. The following section outlines a step-by-step methodology for the thermogravimetric analysis of anhydrous K₂HPO₄.

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of precise temperature and mass measurements is required.

-

Crucibles: Alumina (Al₂O₃) or platinum (Pt) crucibles are recommended for high-temperature analysis of inorganic salts.

-

Purge Gas: High-purity nitrogen (N₂) or argon (Ar) should be used to provide an inert atmosphere and prevent any oxidative side reactions.

-

Analytical Balance: For accurate weighing of the sample.

Experimental Workflow Diagram

The following diagram outlines the key stages of the experimental workflow for the TGA of K₂HPO₄.

Caption: A step-by-step workflow for the thermogravimetric analysis of K₂HPO₄.

Detailed Procedural Steps

-

Sample Preparation:

-

Ensure the dipotassium hydrogen phosphate sample is anhydrous by drying it in an oven at 105°C for at least two hours, or as specified by the supplier.[5]

-

Gently grind the dried sample into a fine, homogeneous powder using an agate mortar and pestle. This promotes even heat distribution.

-

Accurately weigh approximately 5-10 mg of the powdered sample into a pre-tared TGA crucible.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.

-

Allow the instrument to equilibrate at a starting temperature of 30°C for 5-10 minutes.

-

-

Thermal Analysis Program:

-

Heat the sample from 30°C to a final temperature of at least 800°C. A higher final temperature may be chosen to ensure the completion of the decomposition.

-

A constant heating rate of 10°C/min is recommended as a starting point.[7] Different heating rates (e.g., 5, 15, or 20°C/min) can be used to study the kinetics of the decomposition.

-

Continuously record the sample mass and temperature throughout the experiment.

-

-

Post-Analysis:

-

Once the run is complete, allow the instrument to cool down.

-

Analyze the collected data by plotting the percentage of weight loss versus temperature.

-

The first derivative of the weight loss curve (DTG curve) should also be plotted to help identify the temperature of the maximum rate of decomposition.[7]

-

Interpretation of the Thermogravimetric Curve

The TGA thermogram of anhydrous dipotassium hydrogen phosphate is expected to show a distinct, single-step decomposition profile corresponding to the dehydroxylation reaction.

-

Initial Plateau: The TGA curve should initially show a flat, stable baseline from the starting temperature up to the onset of decomposition, indicating the thermal stability of the compound in this range.

-

Decomposition Step: A single, sharp weight loss should be observed at elevated temperatures. The onset temperature of this weight loss marks the beginning of the decomposition of K₂HPO₄ to K₄P₂O₇. The temperature at which the rate of weight loss is maximal can be determined from the peak of the DTG curve.

-

Weight Loss Percentage: The total weight loss during this step should correspond closely to the theoretical value of approximately 5.17%. A significant deviation from this value may indicate the presence of impurities or that the starting material was not completely anhydrous.

-

Final Plateau: Following the decomposition step, the TGA curve should level off to a new, stable baseline, representing the mass of the thermally stable residue, potassium pyrophosphate (K₄P₂O₇).

Conclusion

Thermogravimetric analysis is a powerful and indispensable tool for characterizing the thermal properties of dipotassium hydrogen phosphate. This technical guide has provided a detailed framework for understanding and performing the TGA of K₂HPO₄, from its fundamental decomposition chemistry to a practical, step-by-step experimental protocol. By adhering to the principles of scientific integrity and causality outlined herein, researchers and professionals can confidently generate accurate and reliable data on the thermal stability and decomposition of this important inorganic compound. The quantitative and procedural information presented serves as a valuable resource for a wide range of applications, from quality control in manufacturing to the development of robust formulations in the pharmaceutical industry.

References

-

Buy Dipotassium Phosphate at Affordable Price, Product Details & Specifications. (n.d.). IndiaMART. Retrieved March 10, 2026, from [Link]

- Crystal Growth and Studies of Dihydrogen Phosphates of Potassium and Ammonium complexes. (2016).

-

Dehydration Kinetics and Long-Term Predictions for Calcium Hydrogen Phosphate Dihydrate. (2020, September 30). NETZSCH Analyzing & Testing. Retrieved March 10, 2026, from [Link]

-

Effects of temperature on the surface morphology of KH2PO4 along the... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

Thermogravimetric Analysis of Inorganic Compound and Rubber. (2021, July 26). Free Essay Example. Retrieved March 10, 2026, from [Link]

- Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH3)2PO4 and Fe(ND3)2PO4. (2020). Minerals, 10(2), 108.

-

KINETICS OF THERMAL DECOMPOSITION OF ALKALINE PHOSPHATES. (n.d.). AKJournals. Retrieved March 10, 2026, from [Link]

- ON THE NATURE OF KH2PO4 HIGH-TEMPERATURE PHASES. (2025). ARPN Journal of Engineering and Applied Sciences, 20(9).

-

Vibrational behaviour of K2HPO4, K2HPO4.3H2O and their deuterated derivatives with temperature. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

- Thermal Characteristics of Selected Phosphate Ores and the Effect of Inorganic Salts on Their Calcination. (2023).

-

Dipotassium phosphate. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

-

Thermal Analysis TGA / DTA. (n.d.). Retrieved March 10, 2026, from [Link]

- Effect of Different Phosphates on Pyrolysis Temperature-Dependent Carbon Sequestration and Phosphorus Release Performance in Biochar. (2023). Toxics, 11(5), 444.

-

Handbook of thermogravimetric system of minerals and its use in geological practice. (n.d.). Retrieved March 10, 2026, from [Link]

-

Weight loss of the reactions that was made in the (a) K2HPO4 solution... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

DIPOTASSIUM HYDROGEN PHOSPHATE. (n.d.). Retrieved March 10, 2026, from [Link]

- Numerical Integration of Weight Loss Curves for Kinetic Analysis. (2021). Applied Sciences, 11(5), 2337.

-

di-Potassium hydrogen phosphate anhydrous. (n.d.). HiMedia Laboratories. Retrieved March 10, 2026, from [Link]

-

di-Potassium hydrogen phosphate anhydrous AGR. (n.d.). Labbox Export. Retrieved March 10, 2026, from [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Characteristics of Selected Phosphate Ores and the Effect of Inorganic Salts on Their Calcination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. di-Potassium hydrogen phosphate anhydrous AGR - Labbox Export [labbox.eu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Crystal structure of anhydrous K₂HPO₄

Title: Structural Characterization and Crystallography of Anhydrous Dipotassium Phosphate (K₂HPO₄): A Technical Whitepaper

Executive Summary

Dipotassium phosphate (K₂HPO₄), an inorganic salt, is a cornerstone compound in biopharmaceutical formulation, serving as a critical buffering agent, protein stabilizer, and excipient. While its aqueous behavior is well-documented, the solid-state properties of its anhydrous form dictate its hygroscopicity, powder flowability, and long-term stability in lyophilized drug products. This whitepaper provides an in-depth crystallographic analysis of anhydrous K₂HPO₄, detailing its atomic architecture, phase transitions, and the self-validating experimental protocols required for its isolation and characterization.

Crystallographic Architecture and Polymorphism

Anhydrous K₂HPO₄ exhibits structural polymorphism, crystallizing primarily in a monoclinic system at ambient conditions, though orthorhombic forms have also been characterized depending on the thermodynamic conditions of nucleation[1].

Atomic Coordination and Polyhedra

The crystal lattice is defined by the interplay between potassium cations (K⁺) and hydrogen phosphate pseudo-tetrahedra (HPO₄²⁻).

-

Potassium Coordination: Potassium ions in the lattice exhibit high coordination numbers (typically 8 to 9), interacting electrostatically with the oxygen atoms of the surrounding phosphate groups[1]. This dense coordination environment is responsible for the high lattice energy of the anhydrous salt.

-

Phosphate Pseudo-Tetrahedra: The HPO₄²⁻ anion is not a perfect tetrahedron. The presence of a covalently bound proton breaks the symmetry. The P–OH bond is elongated (typically ~1.56–1.58 Å) compared to the unprotonated P=O or P–O⁻ bonds (~1.51–1.53 Å) due to the electron-withdrawing effect of the hydrogen atom.

The Hydrogen Bonding Network

The causality behind the extreme deliquescence of anhydrous K₂HPO₄ lies in its hydrogen-bonding network. The unprotonated oxygen atoms in the HPO₄²⁻ tetrahedra act as strong hydrogen-bond acceptors. In the anhydrous crystal, the single proton on each phosphate group acts as a donor, creating an infinite intermolecular chain of O–H···O bonds. Because there are more acceptor sites than donor protons in the anhydrous lattice, the crystal surface possesses a high thermodynamic affinity for ambient water vapor, leading to rapid hydration into K₂HPO₄·3H₂O if exposed to atmospheric moisture[2].

Caption: Structural relationship and bonding network within the anhydrous K₂HPO₄ crystal lattice.

Thermal Behavior and Phase Transitions

Understanding the thermal behavior of K₂HPO₄ is critical for industrial drying processes and lyophilization cycle development. Vibrational spectroscopy (Raman and FTIR) has revealed that anhydrous K₂HPO₄ undergoes distinct, reversible solid-to-solid phase transitions driven by temperature[2].

At 150 K, the lattice undergoes a low-temperature phase transition characterized by subtle structural ordering. Conversely, at 450 K, the crystal lattice becomes highly disordered. Above this 450 K threshold, the HPO₄²⁻ ions undergo rapid rotational motions, rendering them spectroscopically equivalent and effectively masking the asymmetry of the P–OH bond[2].

Table 1: Thermodynamic Phase Transitions of K₂HPO₄

| Temperature Threshold | Transition Type | Mechanistic Causality |

| 150 K | Solid-Solid (Reversible) | Low-temperature structural ordering and lattice contraction[2]. |

| 330 K | Hydrate to Anhydrous | Thermal dehydration threshold; rotational motions of HPO₄ entities begin[2]. |

| 450 K | Solid-Solid (Reversible) | High-temperature disordering; HPO₄²⁻ ions become spectroscopically equivalent[2]. |

Experimental Methodologies

To ensure scientific integrity, the isolation and characterization of anhydrous K₂HPO₄ must follow self-validating protocols that actively prevent and detect the formation of the trihydrate phase.

Protocol 1: Controlled Crystallization of Anhydrous K₂HPO₄

Objective: To force the nucleation of the anhydrous phase by manipulating the thermodynamic environment.

-

Precursor Saturation: Dissolve high-purity K₂HPO₄ powder in deionized water to achieve a saturated solution at 353 K (80 °C).

-

Causality: Operating at elevated temperatures bypasses the thermodynamic stability zone of K₂HPO₄·3H₂O, which preferentially forms at room temperature.

-

-

Solvent Evaporation: Transfer the solution to a vacuum oven set to 383 K (110 °C) under a pressure of < 50 mbar.

-

Causality: The vacuum accelerates water removal while the temperature remains strictly above the trihydrate dehydration threshold (~330 K), forcing the nucleation of the anhydrous lattice.

-

-

Desiccation and Cooling: Transfer the nucleated crystals immediately to a sealed desiccator containing phosphorus pentoxide (P₂O₅). Allow to cool to 298 K.

-

Causality: Because anhydrous K₂HPO₄ is highly deliquescent, ambient moisture will rapidly convert the surface back to a hydrated state. P₂O₅ provides a competitive moisture sink.

-

-

Spectroscopic Validation: Analyze the crystals using ATR-FTIR.

-

Causality: The complete absence of the broad cage-like water O–H stretching band (typically found between 2925–3417 cm⁻¹) validates that the anhydrous form was successfully isolated without hydrate contamination.

-

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Characterization

Objective: To resolve the atomic positions, particularly the low-Z hydrogen atoms, within the lattice.

-

Crystal Selection: Under a stream of dry nitrogen, select a single, optically clear crystal devoid of macroscopic twinning.

-

Mounting: Mount the crystal on a MiTeGen loop using a hydrophobic perfluoropolyether oil.

-

Causality: The hydrophobic oil coats the crystal, acting as an immediate kinetic barrier against atmospheric moisture during the transfer to the diffractometer.

-

-

Data Collection: Cool the crystal to 100 K using an open-flow nitrogen cryostat and irradiate with Mo Kα radiation (λ = 0.71073 Å).

-

Causality: Low-temperature data collection minimizes atomic thermal displacement parameters (Debye-Waller factors). This reduction in thermal "blurring" is absolutely critical for accurately locating the electron density of the single proton within the HPO₄²⁻ network.

-

-

Refinement: Solve the structure using direct methods and refine anisotropically for all non-hydrogen atoms.

Caption: Self-validating workflow for the crystallization and SCXRD analysis of anhydrous K₂HPO₄.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description |

| Chemical Formula | K₂HPO₄ |

| Molar Mass | 174.18 g/mol [3] |

| Crystal System | Monoclinic / Orthorhombic (Polymorphic)[1] |

| Hygroscopicity | Highly deliquescent (Requires strict environmental control) |

| Primary Pharmaceutical Use | pH buffering, excipient, protein stabilizer |

References

-

Pentapotassium Bis(hydrogenphospate) Dihydrogenphospate Monohydrate - MDPI Source: MDPI (Molbank) URL:[Link]

-

Vibrational behaviour of K2HPO4, K2HPO4.3H2O and their deuterated derivatives with temperature Source: ResearchGate / Vibrational Spectroscopy URL:[Link]

-

DIPOTASSIUM HYDROGEN PHOSPHATE - Ataman Kimya Source: Ataman Chemicals URL:[Link]

-

16788-57-1 Dipotassium Hydrogen Phosphate - Shanghai Yixin Chemical Co., Ltd. Source: Yixin Chemical URL:[Link]

Sources

An In-depth Technical Guide to the Safe Handling of Dipotassium Hydrogen Phosphate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipotassium hydrogen phosphate (K₂HPO₄), also known as potassium phosphate dibasic, is a common reagent in biological and chemical laboratories, widely utilized for its buffering capacity in the physiological pH range. While generally considered to have low toxicity, a thorough understanding of its properties and adherence to strict handling protocols are paramount to ensure personnel safety and maintain experimental integrity. This guide provides a comprehensive overview of the essential safety and handling procedures for dipotassium hydrogen phosphate, grounded in established safety data and best practices. It will detail the necessary personal protective equipment (PPE), outline procedures for safe storage and handling, and provide clear, actionable steps for emergency situations, including spills and accidental exposures.

Understanding the Compound: Physicochemical Properties and Hazard Identification

A foundational element of safe laboratory practice is a comprehensive understanding of the chemical and physical properties of the substances being handled. Dipotassium hydrogen phosphate is a white, crystalline solid that is highly soluble in water and slightly soluble in alcohol.[1] It is hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] This property necessitates storage in tightly sealed containers in a dry environment.[1][2][3][4]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | K₂HPO₄ | [5] |

| Molar Mass | 174.18 g/mol | [1][5] |

| Appearance | White crystalline solid | [1] |

| pH (1% solution) | ~8.8 (Basic) | [1] |

| Melting Point | Decomposes >465°C (869°F) | [1] |

| Solubility | Easily soluble in water | [1] |

| Stability | Stable under normal conditions | [1][6] |

Hazard Identification and GHS Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dipotassium hydrogen phosphate is generally not classified as a hazardous substance.[4][5][7] However, some suppliers may indicate it can cause serious eye irritation and may cause long-lasting harmful effects to aquatic life. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date hazard information.

While not highly toxic, direct contact or inhalation of dust can cause irritation.[1][8] Ingestion of large quantities may lead to symptoms such as nausea, vomiting, and diarrhea.[5][7][8]

Core Safety and Handling Protocols

A proactive approach to safety, integrating proper engineering controls, personal protective equipment, and handling procedures, is essential for minimizing risks associated with dipotassium hydrogen phosphate.

Engineering Controls

The primary engineering control for handling powdered dipotassium hydrogen phosphate is to minimize dust generation. This can be achieved through:

-

Ventilation: Use of a chemical fume hood or a well-ventilated area is recommended, especially when handling large quantities or when there is a potential for dust generation.[1][5][7] Local exhaust ventilation can also be effective.[1]

-

Process Enclosures: For repetitive tasks involving large amounts of the powder, using a glove box or other process enclosure can provide a higher level of containment.[1]

Personal Protective Equipment (PPE)

The appropriate PPE provides a critical barrier against accidental exposure. The following PPE should be worn when handling dipotassium hydrogen phosphate:

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against dust particles.[2][5][9]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or rubber, should be worn to prevent skin contact.[2][7][10] It is important to inspect gloves for any signs of degradation before use.[11]

-

Body Protection: A standard laboratory coat is sufficient for most applications to protect clothing from contamination.[1]

-

Respiratory Protection: In situations where dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved dust respirator should be used.[1][9]

Workflow for Donning and Doffing PPE

Caption: Correct sequence for putting on and taking off PPE.

Safe Handling and Storage Procedures

Adherence to proper handling and storage practices is fundamental to preventing accidents and maintaining the quality of the reagent.

Handling:

-

Avoid creating dust.[2] When weighing or transferring the powder, do so carefully and in a designated area with appropriate ventilation.

-

Do not eat, drink, or smoke in the laboratory.[7]

Storage:

-

Keep containers tightly closed to prevent moisture absorption, as the compound is hygroscopic.[1][2][3][12]

-

Store away from incompatible materials, such as strong acids and strong oxidizing agents.[1][2]

Emergency Procedures: A Self-Validating System

A well-defined and practiced emergency plan is a cornerstone of laboratory safety. The following protocols provide a framework for responding to incidents involving dipotassium hydrogen phosphate.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | [6][11][12] |

| Skin Contact | Remove contaminated clothing. Gently wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists. | [6][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [6][11][12] |

| Ingestion | Do NOT induce vomiting.[7][11][12] Rinse the mouth with water and then have the person drink plenty of water to dilute the substance.[6][7] Seek medical advice.[6][12] |

Accidental Release Measures (Spills)

In the event of a spill, the primary objective is to contain the material and clean it up safely without creating dust.

For Small Spills:

-

Wear appropriate PPE (gloves, goggles, lab coat).

-

Carefully sweep or scoop the spilled solid into a suitable container for disposal.[3][12]

-

Wipe the area with a damp cloth to remove any remaining residue.[1]

-

Dispose of the contaminated materials according to local regulations.[1][12]

For Large Spills:

-

Evacuate unnecessary personnel from the area.[6]

-

Wear appropriate PPE, including respiratory protection if there is significant dust.[1]

-

Use a shovel or other appropriate tool to place the material into a designated waste container.[1]

-

Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[1]

-

Ventilate the area.[7]

Firefighting Measures

Dipotassium hydrogen phosphate is not flammable or combustible.[7][12] However, in the event of a fire involving other materials, use an extinguishing agent that is appropriate for the surrounding fire.[4][11] Firefighters should wear self-contained breathing apparatus (SCBA) as hazardous decomposition products, such as phosphorus oxides, may be released.[5][7][8]

Waste Disposal

Dispose of dipotassium hydrogen phosphate and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][3][12] Do not flush to the sewer system if prohibited by local regulations.[2] It is often permissible to dispose of it in a sanitary landfill, but always confirm with local authorities.[2]

Conclusion

While dipotassium hydrogen phosphate is a low-hazard chemical, a cavalier attitude towards its handling can lead to unnecessary risks. By understanding its properties, consistently using appropriate personal protective equipment, adhering to safe handling and storage protocols, and being prepared for emergencies, researchers can ensure a safe laboratory environment. The principles of expertise, trustworthiness, and authoritative grounding in safety protocols are not just procedural formalities; they are the bedrock of responsible scientific practice.

References

-

di-Potassium hydrogen phosphate anhydrous AGR - Labbox Export (ES). [Link]

-

di POTASSIUM HYDROGEN PHOSPHATE MATERIAL SAFETY DATA SHEET - Techno PharmChem. [Link]

-

Safety Data Sheet: di-Potassium hydrogen phosphate anhydrous f - neoFroxx. [Link]

-

Material Safety Data for: Dipotassium Phosphate (anhydrous) - Integrated GHS. [Link]

-

Safety Data Sheet: di-Potassium hydrogen phosphate - Carl ROTH. [Link]

-

di potassium hydrogen orthophosphate - Sdfine. [Link]

-

Safety Data Sheet: di-Potassium hydrogen phosphate - Carl ROTH. [Link]

-

POTASSIUM DIHYDROGEN PHOSPHATE - West Liberty University. [Link]

-

DI POTASSIUM HYDROGEN ORTHOPHOSPHATE - Sdfine. [Link]

-

Safety Data Sheet: di-Potassium hydrogen phosphate - Carl ROTH. [Link]

-

SAFETY DATA SHEET - National Institute of Standards and Technology. [Link]

-

SAFETY DATA SHEET PACKET - National Institute of Standards and Technology. [Link]

Sources

- 1. actylislab.com [actylislab.com]

- 2. employees.delta.edu [employees.delta.edu]

- 3. westliberty.edu [westliberty.edu]